Dimethyl 4-(3-chloro-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
DIMETHYL 4-(3-CL-4-MEO-PH)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is a synthetic organic compound belonging to the class of dihydropyridines These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 4-(3-CL-4-MEO-PH)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 4-(3-CL-4-MEO-PH)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Introduction of different substituents on the aromatic ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds.
Scientific Research Applications
DIMETHYL 4-(3-CL-4-MEO-PH)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of DIMETHYL 4-(3-CL-4-MEO-PH)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets. For example, as a calcium channel blocker, it may inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.
Amlodipine: A long-acting dihydropyridine used in the treatment of hypertension and angina.
Felodipine: Known for its high selectivity for vascular smooth muscle.
Uniqueness
DIMETHYL 4-(3-CL-4-MEO-PH)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE may possess unique properties due to its specific substituents, which can influence its chemical reactivity, biological activity, and pharmacokinetic profile. These differences can make it a valuable compound for specific research or therapeutic applications.
Properties
Molecular Formula |
C18H20ClNO5 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
dimethyl 4-(3-chloro-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20ClNO5/c1-9-14(17(21)24-4)16(15(10(2)20-9)18(22)25-5)11-6-7-13(23-3)12(19)8-11/h6-8,16,20H,1-5H3 |
InChI Key |
XSKBFANBZONHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=C(C=C2)OC)Cl)C(=O)OC |
Origin of Product |
United States |
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